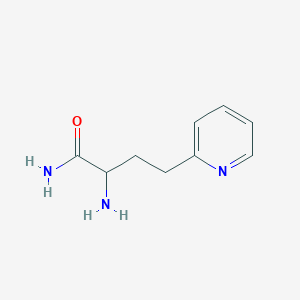
3-(4-Chloro-3-fluorophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an acrylaldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate reagent to introduce the acryl group. One common method is the Knoevenagel condensation, where 4-chloro-3-fluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine are used to facilitate the Knoevenagel condensation, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the production rate.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions. These interactions are crucial for its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: Lacks the fluoro substituent, which may affect its reactivity and applications.
3-(4-Fluorophenyl)acrylaldehyde: Lacks the chloro substituent, leading to different chemical properties.
3-(4-Bromo-3-fluorophenyl)acrylaldehyde: Contains a bromo substituent instead of chloro, which can influence its reactivity.
Uniqueness
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
InChI Key |
PSNZIQFQQNCEPH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C=O)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=CC=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






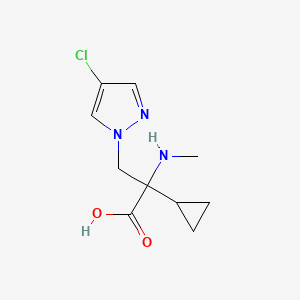

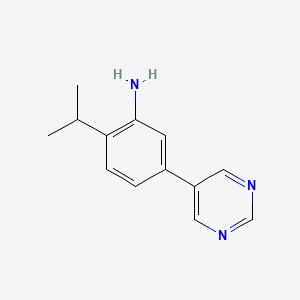
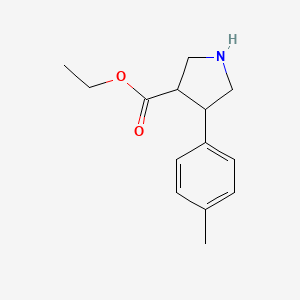
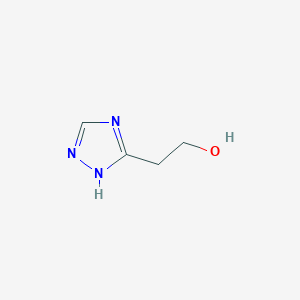
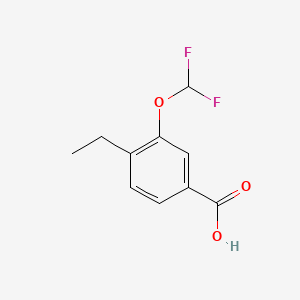
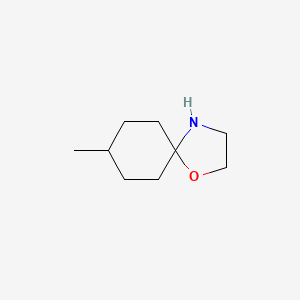
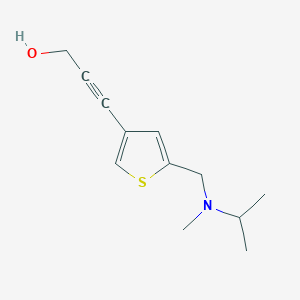
![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)
